molecular formula C15H28N2O B6470640 N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide CAS No. 2640957-00-0

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B6470640
CAS No.: 2640957-00-0
M. Wt: 252.40 g/mol
InChI Key: RWVIRWWDWTUDDX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is a synthetic compound with the molecular formula C15H28N2O and a molecular weight of 252.40 g/mol. This compound is primarily used as an intermediate in the production of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient, versatile, and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol
  • Pyrrolizines

Uniqueness

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide is unique due to its specific structure, which includes a tert-butyl group and a cyclopentylmethyl group attached to the pyrrolidine ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

N-tert-butyl-1-(cyclopentylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-15(2,3)16-14(18)13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVIRWWDWTUDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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